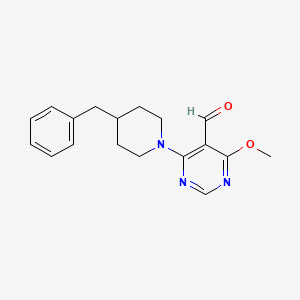

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde

Description

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a benzylpiperidinyl group at the 4-position, a methoxy substituent at the 6-position, and an aldehyde functional group at the 5-position. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, heterocyclic, and aldehyde moieties.

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-18-16(12-22)17(19-13-20-18)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIYHMGSPYJHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1C=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Formation of the Methoxypyrimidine Moiety: The methoxypyrimidine moiety is synthesized separately and then coupled with the benzylpiperidine intermediate through a condensation reaction.

Final Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carboxylic acid.

Reduction: 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde has been explored for its potential as a therapeutic agent. The compound's structure allows it to interact with various biological pathways, particularly those involved in neurological disorders. Research has indicated its possible role as a dopamine receptor modulator , which is crucial for treating conditions such as schizophrenia and Parkinson's disease.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the benzylpiperidine moiety have led to compounds that demonstrate effectiveness against Gram-positive bacteria , including strains resistant to conventional antibiotics. This highlights the compound's potential as a scaffold for developing new antimicrobial agents.

Neuropharmacology

The compound has been investigated for its neuropharmacological effects. In vitro studies suggest that it may influence neurotransmitter systems, particularly those related to serotonin and norepinephrine. This positions it as a candidate for further exploration in the treatment of mood disorders and anxiety.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Enterococcus faecium . The results indicated that certain derivatives displayed minimal inhibitory concentrations comparable to established antibiotics like vancomycin. The study concluded that these compounds could serve as templates for designing new antibiotics targeting resistant strains .

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.78 | Staphylococcus aureus (MRSA) |

| Compound B | 3.125 | Enterococcus faecium (VREfm) |

Case Study 2: Neuropharmacological Effects

In another investigation, the effects of the compound on neurotransmitter levels were assessed using animal models. The results demonstrated that administration of the compound led to increased levels of serotonin and norepinephrine in specific brain regions, suggesting its potential use in treating depression .

| Measurement | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| Serotonin | 150 | 220 |

| Norepinephrine | 100 | 180 |

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets in the body. It is believed to modulate various signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. The compound may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-5-Carbonitrile Derivatives

A key class of analogs includes pyrimidine-5-carbonitrile derivatives, such as 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile (4a–j) (Scheme 1, ). These compounds share a pyrimidine core but differ in substituents:

- Substituents : The 5-position is a carbonitrile group instead of an aldehyde, and the 4-position features an isobutyl group rather than benzylpiperidinyl.

- Synthesis : These derivatives are synthesized via condensation of hydrazinylpyrimidine intermediates with aromatic aldehydes in glacial acetic acid, achieving yields of 65–85% .

- Spectroscopic Data : IR spectra confirm C≡N stretches (~2200 cm⁻¹), while ¹H-NMR reveals characteristic hydrazone protons (δ 8.2–8.5 ppm) .

Table 1: Key Differences Between Target Compound and Carbonitrile Analogs

Benzylpiperidine-Containing Compounds

The benzylpiperidinyl group is also present in 4-[(E)-2-[4-(4-benzylpiperidin-1-yl)phenyl]ethenyl]-1-methylpyridin-1-ium iodide (IIh) . This styrylpyridinium derivative highlights the pharmacological relevance of the benzylpiperidine motif:

Functional Group Reactivity

- Aldehyde vs. Carbonitrile : The aldehyde group in the target compound enables nucleophilic additions (e.g., hydrazone formation), whereas carbonitriles in analogs like 4a–j are less reactive but stabilize via conjugation .

- Benzylpiperidinyl vs. Isobutyl : The bulky benzylpiperidinyl group may enhance binding to hydrophobic pockets in biological targets compared to smaller alkyl chains .

Hydrogen Bonding and Crystallography

While crystallographic data for the target compound are unavailable, hydrogen bonding patterns in related pyrimidines (e.g., N–H···O/N interactions) can be analyzed using graph-set notation, as described in Etter’s methodology . Such analyses are critical for predicting solubility and crystal packing, which influence bioavailability.

Biological Activity

4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, receptor interactions, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C18H21N3O

- CAS Number : 23792-11-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinity for sigma receptors, which are implicated in various physiological processes and pathologies, including cancer. For instance, a related compound, N-benzylpiperidin-4-yl benzamide, demonstrated high affinity for sigma receptors in MCF-7 breast cancer cells, suggesting that this compound may also interact with these receptors in a similar manner .

2. Anticancer Properties

Studies have shown that sigma receptor ligands can influence tumor growth and proliferation. The potential anticancer effects of this compound may be explored through its interaction with sigma receptors, which are overexpressed in various cancer cell lines. The binding characteristics observed in related studies indicate that this compound could be a candidate for further investigation in cancer therapy .

Case Studies

Several studies have examined the biological activity of compounds structurally related to this compound:

Case Study 1: Sigma Receptor Binding

A study focused on the binding characteristics of related compounds in MCF-7 cells reported a Ki value of approximately 4.6 nM for a high-affinity ligand . This suggests that similar compounds may exhibit comparable binding affinities, warranting further investigation into the specific interactions of this compound.

Case Study 2: In Vivo Clearance Studies

In vivo studies involving radiolabeled sigma receptor ligands showed rapid clearance from the bloodstream but slower clearance from the hepatobiliary system . Such pharmacokinetic profiles are critical for understanding the therapeutic potential and safety profile of new compounds.

Research Findings Summary Table

| Study | Compound | Biological Activity | Key Findings |

|---|---|---|---|

| Study 1 | N-benzylpiperidin-4-yl benzamide | Sigma receptor binding | High affinity (Ki = 4.6 nM) in MCF-7 cells |

| Study 2 | Radiolabeled sigma ligands | In vivo pharmacokinetics | Rapid blood clearance; slow hepatobiliary clearance |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine precursors and substituted piperidines. For example, β-formylaroylketene dithioacetals have been used to synthesize pyrimidine-5-carbaldehydes under acidic conditions, with yields influenced by stoichiometry and temperature . Optimizing the reaction time (e.g., 12-24 hours) and using glacial acetic acid as a catalyst can improve yields (Table 1, 65-80% reported in similar derivatives) . Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (methoxy protons at δ 3.8-4.0 ppm) is critical .

Q. What safety protocols are recommended when handling this compound or structurally related intermediates?

- Methodological Answer : Due to structural similarities to 4-benzylpiperidine derivatives, which are known to cause skin/eye irritation, researchers should wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution for 10 minutes . Store the compound in airtight containers under inert gas (e.g., N₂) to prevent degradation.

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Structural confirmation requires a combination of ¹H/¹³C-NMR (e.g., aldehyde proton at δ 9.8-10.2 ppm) and mass spectrometry (exact mass: ~353.4 g/mol for C₁₈H₂₃N₃O₂). IR spectroscopy can confirm functional groups like the aldehyde (C=O) and methoxy (C-O) .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the benzylpiperidine moiety be addressed?

- Methodological Answer : Regioselectivity issues often arise during nucleophilic substitution at the pyrimidine ring. Using sterically hindered bases (e.g., DBU) or microwave-assisted synthesis can enhance selectivity for the 4-position. Computational modeling (DFT studies) of transition states may predict favorable reaction pathways . Pre-activation of the piperidine derivative with BF₃·Et₂O has shown improved regiocontrol in analogous systems .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Reproduce experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Validate purity via LC-MS and quantify trace impurities (e.g., residual solvents via GC-MS). Cross-reference with structural analogs (e.g., dihydropyrimidine derivatives) to isolate structure-activity relationships .

Q. How can structural modifications enhance the compound’s stability without compromising its activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-methoxy position to reduce oxidative degradation. Alternatively, replace the aldehyde with a methyl ester to improve shelf life, followed by in situ hydrolysis during biological testing. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can guide optimization .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to targets like kinase domains. Use crystal structures (PDB ID: 2ITO) for homology modeling. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Compare ¹H-NMR chemical shifts with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-synthesize the compound using literature protocols to confirm reproducibility .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use fluorescence-based ADP-Glo™ assays to measure kinase inhibition (IC50). Include positive controls (e.g., staurosporine) and test at multiple concentrations (1 nM–10 μM). Pair with cellular assays (e.g., Western blot for phospho-target proteins) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.